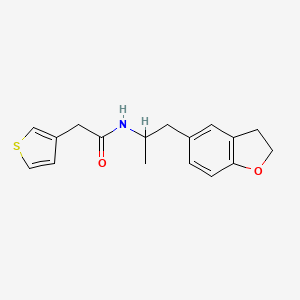

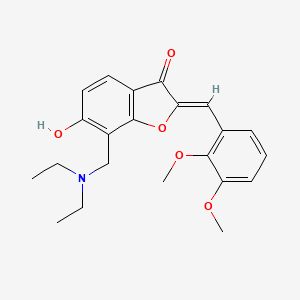

![molecular formula C15H15N3O4 B2900705 4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2248342-36-9](/img/structure/B2900705.png)

4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (let’s call it PPCP for brevity) belongs to the class of pyrazolopyrimidines. These compounds exhibit diverse properties and have applications in various fields, including materials science and biological interactions. PPCP is characterized by its fused pyrazolo[1,5-a]pyrimidine ring system, which confers unique chemical and biological features .

Synthesis Analysis

PPCP can be synthesized via a two-step sequence starting from the appropriate methyl ketone precursor. The overall yield of PPCP synthesis ranges from 67% to 93% using variations of previously reported protocols. The synthetic methodology is simpler and greener compared to other fluorophores, making PPCP an attractive candidate for optical applications .

Molecular Structure Analysis

The molecular structure of PPCP consists of a pyrazolo[1,5-a]pyrimidine core with a phenylmethoxycarbonyl group at position 4. The fused ring system provides rigidity and conjugation, influencing its photophysical properties. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission behaviors, while electron-withdrawing groups (EWGs) have the opposite effect. The electronic structure analysis reveals insights into the optical properties of this fluorophore family .

Chemical Reactions Analysis

PPCP’s chemical reactivity involves its carboxylic acid functionality. It can participate in esterification, amidation, and other transformations. Investigating its reactivity with various nucleophiles and electrophiles would provide valuable insights into its synthetic versatility and potential applications .

Physical And Chemical Properties Analysis

Mechanism of Action

While specific details regarding PPCP’s mechanism of action are not explicitly mentioned in the literature, we can infer that its optical properties make it suitable for applications such as chemosensors, bioimaging, and organic light-emitting devices. Further studies are needed to elucidate its interactions with biological targets and potential therapeutic effects .

properties

IUPAC Name |

4-phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-14(20)12-9-13-17(7-4-8-18(13)16-12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWUEDRVAJAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC(=NN2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

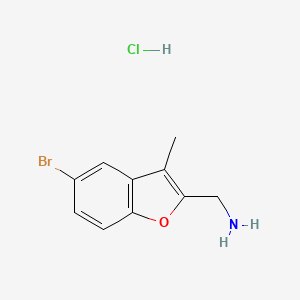

![2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2900624.png)

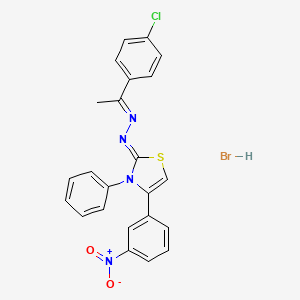

![N-(3-chlorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2900625.png)

![3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2900626.png)

![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)

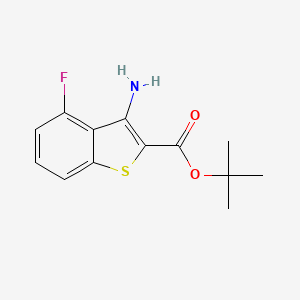

![tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2900640.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)